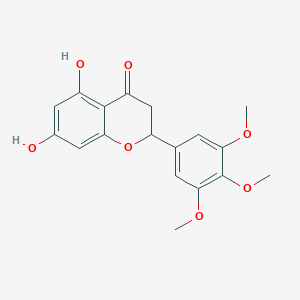

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone

Vue d'ensemble

Description

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone: is a natural flavonoid compound with the molecular formula C18H18O7 . It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is a derivative of flavanone, characterized by the presence of hydroxyl and methoxy groups on its aromatic rings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The synthesis of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone typically involves the hydroxylation and methoxylation of aromatic ketone precursors.

Natural Extraction: This compound can also be extracted from certain plant species, particularly those belonging to the Fabaceae family.

Industrial Production Methods: Industrial production of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like reaction optimization , solvent recovery , and product crystallization .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: This compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: Quinones, hydroxyquinones.

Reduction Products: Dihydroflavanones.

Substitution Products: Halogenated or alkylated flavanones.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone has the molecular formula and is recognized for its multiple hydroxyl and methoxy groups that enhance its biological activity. The compound exhibits antioxidant , anti-inflammatory , antibacterial , and anticancer properties, making it a subject of extensive research in therapeutic applications .

Mechanism of Action:

- Antioxidant Activity: The compound mitigates oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes.

- Anticancer Properties: It induces apoptosis in cancer cells through caspase activation and PARP degradation .

Pharmacological Applications

-

Cancer Research:

- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cells. For instance, an IC50 value of 0.079 µM was reported for its cytotoxicity against HeLa cells .

- The compound's ability to induce apoptosis has been confirmed through flow cytometry analyses, showing significant cell death at specific concentrations .

-

Neuroprotective Effects:

- Research indicates that this flavonoid can mitigate lead-induced neurotoxicity in animal models. In a study involving rats exposed to lead acetate, treatment with the compound improved cognitive and motor functions significantly . The compound normalized biochemical markers associated with oxidative stress and inflammation.

-

Antimicrobial Activity:

- The compound has shown potential against gram-negative bacteria by inhibiting fatty acid biosynthesis, which is crucial for bacterial growth. This mechanism could be leveraged in developing new antibacterial agents .

Nutraceutical Research

This compound is being investigated for its role in dietary supplements due to its health benefits:

- Antioxidant Properties: It can be incorporated into functional foods to enhance their health-promoting properties.

- Anti-inflammatory Benefits: Its use in nutraceuticals aims to reduce chronic inflammation-related diseases .

Toxicology Studies

Understanding the safety profile of this compound is crucial for its application in therapeutics:

- Toxicological assessments have been conducted to evaluate the compound's safety across various biological models. These studies are essential for establishing safe dosage ranges for potential clinical applications .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone involves multiple molecular targets and pathways:

Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage.

Anti-inflammatory Activity: Inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparaison Avec Des Composés Similaires

5,7,4’-Trimethoxyflavone: Another flavonoid with similar methoxy groups but differing in the position of hydroxyl groups.

3’,5-Dihydroxy-4’,6,7-trimethoxyflavanone: A compound with similar structural features but different biological activities.

Uniqueness:

Unique Combination of Functional Groups: The specific arrangement of hydroxyl and methoxy groups in 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavanone contributes to its distinct biological activities.

Versatility in Reactions: Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry and pharmacological research.

Activité Biologique

5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, also known as eupatilin, is a flavonoid derived from various plant sources, notably Centaurea scoparia and Artemisia asiatica. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone with three methoxy groups. Its chemical structure is represented as follows:

This structure contributes to its solubility and interaction with biological systems.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted on HT-29 intestinal epithelial cells showed that this flavonoid effectively inhibited the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and prostaglandin E2 (PGE2) in response to Bacteroides fragilis enterotoxin (BFT). The mechanism involves the suppression of the NF-κB signaling pathway by disrupting the Hsp90-IKK-γ complex .

Table 1: Inhibitory Effects on Cytokine Production

| Concentration (µM) | IL-8 Production (%) | PGE2 Production (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 70 | 65 |

| 50 | 40 | 30 |

| 100 | 15 | 10 |

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. In vitro studies reported that the compound exhibited significant cytotoxicity against HeLa (cervical carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast carcinoma) cells. The IC50 values indicate its potency in inhibiting cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.079 |

| HepG2 | 0.150 |

| MCF-7 | 0.200 |

Apoptotic Mechanisms

In addition to its cytotoxic effects, eupatilin has been shown to induce apoptosis in cancer cells. A study involving MCF-7 cells revealed that treatment with eupatilin led to increased apoptotic cell death, with approximately 33% apoptosis observed at a concentration of 650 µg/mL . The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Apoptosis Induction in MCF-7 Cells

In a controlled experiment:

- Control Group : Normal cell survival was recorded at 96% .

- Eupatilin Treatment (8.3 µM) :

- Survival: 60%

- Apoptosis: 28%

- Necrosis: 12%

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound. A study on rat models exposed to lead toxicity demonstrated that this flavonoid mitigated neurotoxic effects through antioxidant and anti-inflammatory mechanisms. It effectively chelated lead ions and reduced oxidative stress markers .

Table 3: Neuroprotective Effects Against Lead Toxicity

| Parameter | Control Group | Eupatilin-treated Group |

|---|---|---|

| Lead Levels (µg/dL) | 15 | 8 |

| Oxidative Stress Markers | High | Low |

| Behavioral Assessment Score | Poor | Improved |

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-7,13,19-20H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTALFFOVOLJORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332740 | |

| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62252-10-2 | |

| Record name | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.